molecular formula C5H8N2S2 B8285301 4-Ethylsulfanyl-thiazol-2-ylamine

4-Ethylsulfanyl-thiazol-2-ylamine

Cat. No. B8285301
M. Wt: 160.3 g/mol
InChI Key: NFHFQCIUQFIUPA-UHFFFAOYSA-N
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Patent
US07427635B2

Procedure details

(4-Ethylsulfanyl-thiazol-2yl)-carbamic acid tert-butyl ester (0.583 g, 2.24 mmole) was dissolved in methylene chloride (9 mL) and the resulting solution was cooled in an ice-water bath. Trifluoroacetic acid (5 mL) was added dropwise to this solution. The solution was stirred under an argon atmosphere for 3 hours, allowing the cooling bath to slowly warm up. At the conclusion of the reaction, the bath temperature was 12° C. The reaction was concentrated. The residue was redissolved in methylene chloride and concentrated. This was repeated two additional times to remove most of the trifluoroacetic acid. Following the final concentration, the residue was dissolved again in methylene chloride and washed with saturated sodium bicarbonate, water and brine. The organic phase was dried over sodium sulfate and concentrated to yield 4-ethylsulfanyl-thiazol-2-ylamine (0.256 g, 65%).
Quantity
0.583 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[S:9][CH:10]=[C:11]([S:13][CH2:14][CH3:15])[N:12]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:14]([S:13][C:11]1[N:12]=[C:8]([NH2:7])[S:9][CH:10]=1)[CH3:15]

Inputs

Step One
Name
Quantity
0.583 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC=C(N1)SCC)=O
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred under an argon atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm up
CUSTOM
Type
CUSTOM
Details
At the conclusion of the reaction
CUSTOM
Type
CUSTOM
Details
was 12° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the trifluoroacetic acid
CONCENTRATION
Type
CONCENTRATION
Details
concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved again in methylene chloride
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)SC=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.256 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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